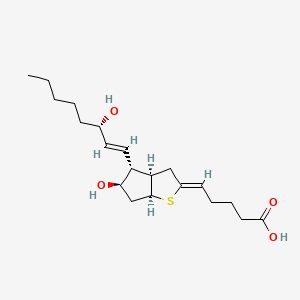

6,9-Thiaprostacyclin

Description

Structure

3D Structure

Properties

CAS No. |

64868-63-9 |

|---|---|

Molecular Formula |

C20H32O4S |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]thiophen-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C20H32O4S/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1 |

InChI Key |

ZYMMOTNKRGVMJT-OZUDYXHBSA-N |

SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)S2)O)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/S2)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)S2)O)O |

Synonyms |

6,9-thia-PGX 6,9-thiaprostacyclin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6,9 Thiaprostacyclin

Retrosynthetic Analysis for the 6,9-Thiaprostacyclin Core Scaffold

A retrosynthetic analysis of the this compound core scaffold reveals a logical pathway for its construction, starting from simpler, readily available precursors. icj-e.org The primary disconnection point is the carbon-sulfur bond within the tetrahydrothiophene (B86538) ring, which simplifies the target molecule into a dienic acyclic precursor. This acyclic precursor can be further broken down into key building blocks.

A common retrosynthetic strategy involves the disconnection of the two side chains from a central cyclopentane (B165970) core. This approach leverages the well-established chemistry of prostaglandins (B1171923), allowing for the use of known intermediates. The key steps in this retrosynthesis are:

Disconnection of the enol ether double bond: This leads back to a keto-thiol intermediate.

Cleavage of the C6-S and C9-S bonds: This opens the heterocyclic ring to reveal a key intermediate, a prostaglandin (B15479496) F2α (PGF2α) analog where the C9 hydroxyl group is replaced by a thiol.

Disconnection of the two side chains: This simplifies the PGF2α analog into a protected cyclopentanone (B42830) core and the respective α- and ω-side chain synthons.

This analysis highlights that a crucial aspect of the synthesis is the stereocontrolled introduction of the sulfur atom and the subsequent formation of the thiophene (B33073) ring. collectionscanada.gc.ca The stereochemistry of the cyclopentane ring and its substituents is typically established early in the synthesis, often starting from a chiral pool material or through asymmetric synthesis.

Total Synthesis Strategies for this compound

The total synthesis of this compound has been accomplished through various elegant strategies, most notably by the research group of K.C. Nicolaou. researchgate.netbiochem2.comnih.gov These syntheses often utilize prostaglandin intermediates, demonstrating the versatility of these natural products as starting materials for the creation of novel analogs. researchgate.net

A seminal approach to the synthesis of both (5Z)- and (5E)-6,9-thiaprostacyclins begins with readily available prostanoid precursors. researchgate.netresearchgate.net The key intermediates in these syntheses are the (5Z)- and (5E)-9-thia-PGF2α methyl ester derivatives. researchgate.net The formation of the crucial tetrahydrothiophene ring is achieved through a facile iodine-induced and stereospecific cyclization. This reaction proceeds via a sulfenyl iodide intermediate, which intramolecularly attacks the C5-C6 double bond. The final step involves a base-induced E2 trans-type elimination of hydrogen iodide to selectively furnish the desired (5Z)- or (5E)-thiaprostacyclin derivatives. researchgate.net

Another key strategy involves the use of organoselenium-induced ring closures to construct the sulfur-containing heterocyclic core. rice.eduacs.org This methodology provides a stereoselective route to cyclic α,β-unsaturated sulfides, which are direct precursors to this compound. rice.eduacs.org

Key Stereoselective Transformations and Intermediates

The stereochemical integrity of this compound is paramount for its biological activity. Therefore, the total synthesis strategies incorporate several key stereoselective transformations to control the configuration of the multiple chiral centers.

One of the most critical steps is the stereospecific cyclization to form the tetrahydrothiophene ring. The iodine-induced cyclization of the 9-thia-PGF2α methyl ester derivatives proceeds in a highly stereospecific manner, ensuring the correct relative stereochemistry of the newly formed C-S bonds and the adjacent stereocenters. researchgate.net

The establishment of the stereocenters on the cyclopentane ring is often achieved through the use of chiral starting materials or through asymmetric reactions. For instance, the Corey lactone, a well-known intermediate in prostaglandin synthesis, has been utilized as a chiral building block.

Key Intermediates in this compound Synthesis:

| Intermediate | Description | Key Transformation |

| (5Z)-9-Thia-PGF2α methyl ester | A prostaglandin analog where the C9 hydroxyl group is replaced by a thiol group. | Precursor for iodine-induced cyclization. |

| (5E)-9-Thia-PGF2α methyl ester | The E-isomer of the above compound. | Precursor for iodine-induced cyclization. |

| Sulfenyl iodide intermediate | A reactive species formed in situ during the iodine-induced cyclization. | Undergoes intramolecular cyclization. |

| Corey Lactone | A versatile chiral building block used in the synthesis of prostaglandins and their analogs. | Provides the core cyclopentane structure with the correct stereochemistry. |

Protecting Group Chemistry in Thiaprostacyclin Synthesis

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound. pressbooks.puborganic-chemistry.org They are used to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during various synthetic transformations. jocpr.com

In the synthesis of this compound, protecting groups are employed for the following functional groups:

Carboxylic acid: The carboxylic acid moiety is typically protected as a methyl or ethyl ester to prevent its interference with reactions involving nucleophiles or reducing agents. This ester can be easily hydrolyzed in the final step of the synthesis.

Hydroxyl groups: The hydroxyl groups at C11 and C15 are often protected as silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)) or as tetrahydropyranyl (THP) ethers. These protecting groups are stable under a variety of reaction conditions and can be selectively removed when needed. libretexts.org

Carbonyl groups: In some synthetic routes, carbonyl groups may need to be protected as acetals or ketals. youtube.com

The choice of protecting groups is crucial and must be carefully planned to ensure their compatibility with the reaction conditions employed throughout the synthesis and to allow for their selective removal at the appropriate stages. organic-chemistry.org

Synthesis of Related Sulfur-Containing Prostacyclin Analogs and Derivatives (e.g., 6,9-Epithio-PGI1, Sulfoxides, Sulfones)

The synthetic methodologies developed for this compound have been extended to the preparation of a range of related sulfur-containing prostacyclin analogs. rice.edursc.org These derivatives, which include 6,9-epithio-PGI1, its S-oxide stereoisomers, and its SS-dioxide (sulfone), have been synthesized to explore the structure-activity relationships of this class of compounds. rsc.orgchinesechemsoc.org

The synthesis of 6,9-epithio-PGI1 follows a similar strategy to that of this compound, involving the cyclization of a corresponding thiol precursor. rsc.org

The sulfoxide (B87167) and sulfone derivatives are typically prepared by the controlled oxidation of the parent sulfide, this compound. rice.eduacs.org The stereoselective synthesis of the individual S-oxide stereoisomers can be achieved by using chiral oxidizing agents or by separating the diastereomeric mixture. These oxidation reactions allow for the fine-tuning of the electronic properties of the sulfur atom, which can have a significant impact on the biological activity of the resulting analogs. rice.edu

Methodological Innovations in Prostanoid Analog Synthesis Relevant to Thiaprostacyclins

The quest for stable and potent prostacyclin analogs has spurred significant innovation in synthetic organic chemistry. collectionscanada.gc.carice.eduorganic-chemistry.org Many of the methodologies developed in the broader context of prostanoid synthesis are directly applicable to the synthesis of thiaprostacyclins.

One of the most impactful innovations has been the development of organoselenium-induced cyclization reactions. rice.edu As pioneered by Nicolaou and co-workers, these reactions provide a powerful and stereocontrolled method for the formation of heterocyclic rings, including the tetrahydrothiophene ring of this compound. rice.eduacs.org

Furthermore, advances in stereoselective transformations, such as asymmetric reductions and aldol (B89426) reactions, have enabled the efficient construction of the chiral building blocks required for the synthesis of these complex molecules. The development of new protecting group strategies has also been crucial, allowing for more convergent and efficient synthetic routes. researchgate.net

The continuous development of new synthetic methods remains a key driver in the field of prostanoid research, enabling the synthesis of increasingly complex and diverse analogs for biological evaluation.

Structure Activity Relationship Sar and Structural Biology of 6,9 Thiaprostacyclin

Conformational Analysis and Bioactive Conformations

The biological activity of 6,9-Thiaprostacyclin is intrinsically linked to its three-dimensional structure and the specific conformations it adopts to bind to its target receptors. Conformational analysis, through computational methods like molecular mechanics and quantum chemistry, helps in identifying the low-energy conformations of the molecule. mdpi.comnih.gov

For flexible molecules like this compound, which possess a core bicyclic ring system and two side chains, a multitude of conformations are possible due to the rotation around single bonds. youtube.com The bioactive conformation, the specific spatial arrangement of the molecule when it binds to the receptor, is crucial for eliciting a biological response. Techniques such as Newman projections are used to visualize the different staggered and eclipsed conformations and their relative energies. youtube.com The most stable conformation is typically the one that minimizes steric hindrance between bulky substituents, often referred to as the "anti" conformation. youtube.com However, the bioactive conformation is not always the lowest energy conformation in solution; the energy penalty required to adopt the bioactive conformation is a key factor in its binding affinity.

Determinants of Prostanoid Receptor Binding Affinity and Selectivity

The interaction of this compound with prostanoid receptors, a family of G-protein coupled receptors (GPCRs), is a highly specific process governed by the structural features of both the ligand and the receptor. nih.govgithub.io The affinity and selectivity of this compound for different prostanoid receptors (IP, EP, DP, FP, and TP) are determined by the precise fit of the molecule into the receptor's binding pocket. ucl.ac.uksigmaaldrich.com

Impact of Core Structure and Side Chain Modifications on Biological Potency

The core bicyclic structure of this compound, where a sulfur atom replaces the oxygen atom in the enol-ether linkage of prostacyclin, is a key determinant of its increased chemical stability while retaining potent biological activity. nih.govbiochem2.com This modification from the natural prostacyclin to a thia-analog has been a successful strategy in developing stable prostacyclin mimetics. ahajournals.org

Modifications to the two side chains, the α-chain (carboxyl-bearing) and the ω-chain (hydroxyl-bearing), have been extensively studied to understand their role in receptor binding and potency. nih.gov

α-Chain: The length and conformation of the α-chain are critical for proper orientation within the binding pocket. The terminal carboxyl group is essential for anchoring the ligand to the receptor, often through ionic interactions with positively charged amino acid residues.

ω-Chain: Modifications to the ω-side chain can significantly impact both potency and selectivity. For instance, altering the substituents at the C-15 position, which typically bears a hydroxyl group, can influence the interaction with the receptor and the subsequent signaling cascade. Studies on various prostacyclin analogs have shown that modifications in this region can lead to compounds with altered selectivity profiles for different prostanoid receptors. nih.gov

The following table summarizes the effects of some structural modifications on the biological potency of prostacyclin analogs:

| Modification | Compound Type | Effect on Potency | Reference |

| Replacement of enol-ether oxygen with sulfur | This compound | Equipotent to prostacyclin with higher stability | nih.gov |

| Replacement of enol-ether oxygen with methylene | Carbacyclin | Stable but less potent than prostacyclin | nih.gov |

| Modifications to the ω-side chain | Various analogs | Can enhance or decrease potency and alter selectivity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchemmethod.comqsartoolbox.org For this compound and its analogs, QSAR can be employed to predict the biological activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.net

In a typical QSAR study, a set of molecules with known biological activities is used as a training set. chemmethod.com Various molecular descriptors, which quantify different physicochemical properties of the molecules (e.g., electronic, steric, and hydrophobic properties), are calculated. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. chemmethod.com The predictive power of the QSAR model is then validated using a separate test set of compounds. chemmethod.com

Ligand-Receptor Interaction Modeling and Molecular Dynamics Simulations

To gain a deeper understanding of the binding of this compound to prostanoid receptors at an atomic level, computational techniques like ligand-receptor interaction modeling and molecular dynamics (MD) simulations are employed. nih.govwikipedia.org These methods provide insights into the dynamic process of ligand binding and the conformational changes that occur in both the ligand and the receptor. nih.govresearchgate.net

Molecular docking studies can predict the preferred binding pose of this compound within the receptor's binding pocket. nih.govmdpi.com These models can identify key amino acid residues that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand, providing a structural basis for the observed binding affinity and selectivity. nih.gov

Molecular dynamics simulations take this a step further by simulating the movement of atoms in the ligand-receptor complex over time. wikipedia.orgwustl.edu MD simulations can reveal the flexibility of the binding pocket, the stability of the ligand-receptor interactions, and the allosteric changes in the receptor that lead to its activation. nih.govnih.gov These simulations are computationally intensive but offer a powerful tool for understanding the intricate details of G-protein coupled receptor activation by agonists like this compound. nih.gov

Molecular and Cellular Pharmacology of 6,9 Thiaprostacyclin

Prostanoid Receptor Subtype Agonism and Antagonism Profiles

6,9-Thiaprostacyclin is a chemically stable and biologically potent analog of prostacyclin (PGI2). nih.gov Its pharmacological actions are mediated through its interaction with prostanoid receptors, a family of G protein-coupled receptors (GPCRs). sigmaaldrich.comsigmaaldrich.com Prostanoid receptors are classified into five main types: DP, EP, FP, IP, and TP, corresponding to their primary natural ligands PGD2, PGE2, PGF2α, PGI2, and thromboxane (B8750289) A2 (TXA2), respectively. sigmaaldrich.comsigmaaldrich.com The EP receptors are further subdivided into EP1, EP2, EP3, and EP4 subtypes. sigmaaldrich.com

This compound primarily acts as a potent agonist at the prostacyclin (IP) receptor, similar to its natural counterpart, PGI2. sigmaaldrich.com The IP receptors are known to couple to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. sigmaaldrich.comucl.ac.uk This signaling pathway is central to many of the physiological effects of prostacyclin and its analogs, including the inhibition of platelet aggregation. sigmaaldrich.comahajournals.org

| Receptor Subtype | Primary Action of this compound | Typical Endogenous Ligand | Primary Signaling Pathway |

|---|---|---|---|

| IP | Agonist | Prostacyclin (PGI2) | Gs (↑ cAMP) |

| DP1 | N/A | PGD2 | Gs (↑ cAMP) |

| EP1 | N/A | PGE2 | Gq (↑ Ca2+) |

| EP2 | N/A | PGE2 | Gs (↑ cAMP) |

| EP3 | N/A | PGE2 | Gi (↓ cAMP) |

| EP4 | N/A | PGE2 | Gs (↑ cAMP) |

| FP | N/A | PGF2α | Gq (↑ Ca2+) |

| TP | N/A | Thromboxane A2 (TXA2) | Gq (↑ Ca2+) |

G Protein-Coupled Receptor (GPCR) Signaling Cascades

The interaction of this compound with the IP receptor initiates a cascade of intracellular events characteristic of Gs-coupled GPCR signaling. sigmaaldrich.comlibretexts.org GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses. libretexts.orgnih.gov Upon ligand binding, the receptor undergoes a conformational change, enabling it to activate an associated heterotrimeric G protein. libretexts.orgnih.gov

For the IP receptor, the associated G protein is Gs (stimulatory G protein). sigmaaldrich.com Activation of Gs involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit (Gαs). nih.gov The GTP-bound Gαs then dissociates from the βγ-subunits and interacts with its downstream effector, adenylyl cyclase. wikipedia.org

The primary effector enzyme for Gαs is adenylyl cyclase (AC). wikipedia.orgsigmaaldrich.com Adenylyl cyclase is a membrane-bound enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), with the concomitant release of pyrophosphate. wikipedia.org The activation of adenylyl cyclase by the Gαs-GTP complex leads to a rapid increase in the intracellular concentration of cAMP. wikipedia.orgsigmaaldrich.com

Cyclic AMP functions as a crucial second messenger, relaying the signal from the cell surface receptor to various intracellular targets. wikipedia.org The elevation of cAMP levels is a hallmark of IP receptor activation by agonists like this compound. sigmaaldrich.comahajournals.org This increase in cAMP is directly responsible for many of the compound's cellular effects, most notably the inhibition of platelet aggregation. ahajournals.org The activity of adenylyl cyclase is tightly regulated, and the signal is terminated by the hydrolysis of cAMP to AMP by phosphodiesterase enzymes. khanacademy.org

The primary intracellular effector of cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.govkhanacademy.org PKA is a serine/threonine kinase that, in its inactive state, exists as a tetramer composed of two regulatory subunits and two catalytic subunits. nih.gov The binding of cAMP to the regulatory subunits induces a conformational change that causes the release of the active catalytic subunits. nih.gov

Once liberated, the catalytic subunits of PKA can phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby altering their activity. wikipedia.org The specific downstream targets of PKA vary depending on the cell type and context. In the context of platelet function, PKA phosphorylation of specific proteins leads to the inhibition of platelet activation and aggregation. The dynamic regulation of PKA activity is crucial for various cellular processes, including cell migration. nih.gov

Adenylate Cyclase Activation and Cyclic AMP Elevation

Modulation of Intracellular Ion Dynamics (e.g., Calcium Flux)

The signaling pathway initiated by this compound through the IP receptor and subsequent cAMP elevation can influence intracellular ion dynamics, particularly calcium (Ca2+) levels. sigmaaldrich.com While the primary effect of IP receptor activation is not a direct influx or release of Ca2+, the cAMP/PKA pathway can modulate Ca2+ signaling.

In many cell types, including platelets, an increase in intracellular Ca2+ is a key trigger for activation. Agonists that promote platelet aggregation, such as thrombin and thromboxane A2, act through Gq-coupled receptors to activate phospholipase C (PLC). nih.gov PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytosol. mdpi.com

The cAMP/PKA pathway activated by this compound can counteract this Ca2+-mobilizing pathway. PKA can phosphorylate and inhibit components of the Ca2+ signaling machinery, thereby reducing the rise in intracellular Ca2+ concentration that is essential for platelet activation. This modulation of intracellular calcium is a critical component of the anti-aggregatory effects of this compound. The regulation of intracellular calcium is a complex process involving release from intracellular stores and influx from the extracellular space. nih.govjnmjournal.orgplos.orgnih.gov

Cellular Responses in In Vitro Systems

The molecular signaling events initiated by this compound translate into observable cellular responses in in vitro settings. A primary and well-characterized response is the inhibition of platelet aggregation. ahajournals.org

Platelet aggregation is a fundamental process in hemostasis and thrombosis. sums.ac.ir The inhibitory effect of this compound on platelet aggregation is a direct consequence of its ability to elevate intracellular cAMP levels. ahajournals.org The anti-aggregatory mechanism involves several interconnected pathways:

Inhibition of Ca2+ Mobilization: As discussed previously, the PKA-mediated phosphorylation of key proteins in the Ca2+ signaling pathway leads to a blunted increase in cytosolic Ca2+ in response to pro-aggregatory stimuli.

Inhibition of Phospholipase C: The cAMP/PKA pathway can inhibit the activation of phospholipase C, thereby reducing the generation of IP3 and DAG. frontiersin.org

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation: PKA phosphorylates VASP, a protein that plays a role in actin cytoskeleton dynamics and integrin activation. Phosphorylated VASP is associated with the inhibition of platelet adhesion and aggregation.

Inhibition of Myosin Light Chain Kinase: PKA can phosphorylate and inhibit myosin light chain kinase, an enzyme required for the shape change and contractile processes that accompany platelet activation.

The net result of these PKA-mediated events is a powerful inhibition of platelet aggregation induced by a variety of agonists, including ADP, collagen, and thrombin. ahajournals.org The antagonism of P2Y12 receptors, which are Gi-coupled and inhibit adenylyl cyclase, is another important anti-platelet strategy that highlights the central role of the cAMP pathway. nih.gov

| Cellular System | Primary Response to this compound | Key Molecular Mechanism | Functional Outcome |

|---|---|---|---|

| Human Platelets | Inhibition of Aggregation | ↑ cAMP, PKA activation, ↓ Intracellular Ca2+ | Prevention of thrombus formation |

| Vascular Smooth Muscle Cells | Relaxation (Vasodilation) | ↑ cAMP, PKA activation, modulation of ion channels | Increased blood flow |

Vascular Smooth Muscle Cell Relaxation Mechanisms

The relaxation of vascular smooth muscle (VSM) is a critical physiological process regulated by various signaling molecules. This compound, a stable and potent synthetic analogue of prostacyclin (PGI2), elicits vasodilation primarily by influencing the intracellular signaling cascades within VSM cells. Its mechanism of action is analogous to that of endogenous PGI2, which involves the activation of specific cell surface receptors and the subsequent modulation of downstream enzymatic activity.

The process is initiated by the binding of this compound to prostacyclin (IP) receptors on the VSM cell membrane. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the Gs-alpha subunit. This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP concentration is the central event in the relaxation pathway. nih.gov

Elevated cAMP levels lead to the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). PKA, in turn, phosphorylates and thereby inhibits myosin light chain kinase (MLCK). nih.gov MLCK is the key enzyme responsible for phosphorylating the regulatory light chains of myosin (MLC). nih.gov This phosphorylation step is essential for the interaction between actin and myosin filaments, which drives muscle contraction. nih.govnih.gov By inhibiting MLCK, this compound effectively reduces the phosphorylation of MLC. A decrease in phosphorylated MLC leads to the detachment of myosin heads from actin filaments, resulting in smooth muscle relaxation and vasodilation. nih.gov An additional mechanism involves the activation of myosin light chain phosphatase (MLCP), which dephosphorylates MLC, further promoting relaxation. elifesciences.org

Table 1: Key Molecules in this compound-Induced Vascular Smooth Muscle Relaxation

| Molecule | Role in Relaxation Pathway |

| This compound | Agonist that binds to and activates IP receptors. |

| IP Receptor | G-protein coupled receptor on VSM cells that initiates the signaling cascade. |

| Adenylyl Cyclase | Enzyme that synthesizes cAMP from ATP upon stimulation. |

| Cyclic AMP (cAMP) | Second messenger that activates Protein Kinase A (PKA) and inhibits MLCK. nih.gov |

| Protein Kinase A (PKA) | Phosphorylates and inhibits MLCK. |

| Myosin Light Chain Kinase (MLCK) | Enzyme whose inhibition prevents the phosphorylation of myosin light chains, leading to relaxation. nih.govnih.gov |

| Myosin Light Chain (MLC) | Protein that, in its dephosphorylated state, prevents actin-myosin cross-bridge formation. nih.gov |

| Myosin Light Chain Phosphatase (MLCP) | Enzyme that dephosphorylates MLC, directly causing relaxation. elifesciences.org |

Anti-inflammatory Cellular Mechanisms

This compound exhibits anti-inflammatory properties through mechanisms largely attributed to its ability to increase intracellular cyclic AMP (cAMP) levels in various immune and inflammatory cells. As a stable analogue of prostacyclin (PGI2), its actions mirror those of the natural prostanoid, which is known to modulate inflammatory responses. scispace.com

A primary anti-inflammatory mechanism involves the inhibition of mediator release from inflammatory cells such as mast cells. An increase in cAMP levels within these cells can suppress the degranulation process, thereby preventing the release of pro-inflammatory and vasoactive substances like histamine (B1213489) and slow-reacting substance of anaphylaxis (SRS-A). scispace.com This effect contributes to the compound's anti-allergic activity observed in cellular models. scispace.com

It is noteworthy that the role of PGI2 in inflammation can be complex. While it often exhibits anti-inflammatory effects by inhibiting mediator release, some studies have reported that PGI2 can also potentiate certain aspects of inflammation, such as increased vascular permeability induced by other agents. scispace.com

Table 2: Anti-inflammatory Cellular Effects of PGI2 Analogues

| Cellular Target / Process | Mechanism of Action | Reference |

| Mast Cells | Increased intracellular cAMP inhibits the release of inflammatory mediators (e.g., histamine, SRS-A). | scispace.com |

| Leukocytes | Inhibition of adhesion to vascular endothelium, reducing immune cell infiltration into tissues. | oup.com |

| Cytokine Production | Modulation of cytokine balance, potentially suppressing pro-inflammatory cytokine synthesis. | nih.gov |

Modulation of Bone Resorption in Cellular Models

The influence of this compound and other prostacyclin analogues on bone metabolism is complex, with cellular studies revealing multifaceted effects on both bone formation by osteoblasts and bone resorption by osteoclasts. Bone homeostasis is maintained by a delicate balance between these two processes. mdpi.com Prostaglandins (B1171923), including PGI2, are recognized as key local regulators in bone remodeling. bioscientifica.com

In cellular models, PGI2 analogues have demonstrated the ability to influence osteoblasts, the cells responsible for synthesizing new bone matrix. frontiersin.orgfrontiersin.org Studies using the PGI2 analogue iloprost (B1671730) showed that activation of the PGI2 receptor (IP receptor), which is expressed on osteoblasts, can stimulate intracellular signaling through both cAMP and the Epac/Rap1 pathway. nih.govoup.comresearchgate.net Some research indicates that prostacyclin enhances the differentiation and mineralization of osteoblasts, suggesting a role in promoting bone formation. nih.gov

Conversely, the effects are not uniformly anabolic. Research has shown that a significant overproduction of PGI2 can be detrimental, leading to reduced osteoblast differentiation and impaired matrix mineralization. plos.org Furthermore, some in vivo studies have reported that the PGI2 analogue iloprost can delay fracture healing, indicating an inhibitory effect on bone repair under certain conditions. mednexus.org

Regarding bone resorption, the data are also divergent. Osteoclasts are the cells that break down bone tissue. wikipedia.org While some early research suggested that PGI2 and its analogues might be potent inhibitors of bone resorption mednexus.org, other studies have shown that they can stimulate this process in organ culture. nih.gov In studies of mice lacking the enzyme for PGI2 synthesis, an increase in both bone formation and bone resorption parameters was observed, pointing to a high bone turnover state. bioscientifica.com This suggests that PGI2's role is not simply to inhibit or stimulate one process, but to act as a modulator of the entire remodeling cycle. The effect of PGI2 on osteoclasts is often indirect, mediated by its action on osteoblasts which in turn regulate osteoclast activity through signaling systems like the RANKL/OPG axis. nih.gov

Table 3: Reported Effects of Prostacyclin (PGI2) and its Analogues in Bone Cell Models

| Cell Type | Observed Effect | Proposed Mechanism / Pathway | Reference |

| Osteoblasts | Enhanced differentiation and mineralization | Increased β-catenin activity and Wnt signaling | nih.gov |

| Osteoblasts | Stimulation of proliferation and ERK activation | Activation of Epac/Rap1 pathway | nih.govoup.com |

| Osteoblasts | Reduced differentiation and mineralization | Overproduction of PGI2 leads to impaired function via PPAR-ß/δ | plos.org |

| Bone Resorption | Stimulation in organ culture | Direct or indirect effects on osteoclast activity | nih.gov |

| Bone Resorption | Inhibition (transient) | Calcitonin-like effect on isolated osteoclasts | nih.gov |

| Overall Bone Turnover | Increased bone formation and resorption (in PGI2 deficient mice) | PGI2 deficiency accelerates high bone turnover activity | bioscientifica.com |

Pre Clinical Pharmacological Investigations and Experimental Models for 6,9 Thiaprostacyclin Research

In Vitro Experimental Paradigms for Efficacy and Potency Assessment

In vitro models provide a controlled environment to investigate the direct effects of 6,9-Thiaprostacyclin on specific biological components, allowing for a detailed assessment of its potency and mechanism of action. nih.govderangedphysiology.comfda.gov

Platelet-Rich Plasma Aggregation Assays Across Species

A primary method for evaluating the anti-platelet activity of this compound involves platelet aggregation assays using platelet-rich plasma (PRP). nih.govalljournals.cn These assays measure the ability of the compound to inhibit platelet aggregation induced by various agonists.

Detailed research has shown that this compound is a potent inhibitor of platelet aggregation in human PRP. Its potency is significantly greater than that of other prostacyclin analogs. For instance, it has been reported to be approximately 600 times more active than certain other analogs in inhibiting platelet aggregation. alljournals.cn The effect of antiplatelet drugs can vary depending on the bacterial species involved when studying platelet aggregation induced by bacteria. frontiersin.org

Studies comparing its effects across different species, such as dogs and cats, have also been conducted to understand inter-species variability in platelet receptor sensitivity and response. mdpi.com These comparative studies are essential for extrapolating preclinical data to potential human applications.

| Agonist | Species | Endpoint | Reported Potency of this compound |

|---|---|---|---|

| ADP | Human | Inhibition of Platelet Aggregation | High |

| Collagen | Human | Inhibition of Platelet Aggregation | High |

| Arachidonic Acid | Human | Inhibition of Platelet Aggregation | High |

Isolated Organ Perfusion Studies (e.g., vascular rings, tracheal segments)

Isolated organ perfusion systems are invaluable for studying the direct effects of this compound on vascular and non-vascular smooth muscle tone. nih.govadinstruments.combiorxiv.org In these experimental setups, isolated tissues such as vascular rings (e.g., from coronary or femoral arteries) or tracheal segments are maintained in an organ bath, and their contractile responses to various agents are measured. harvardapparatus.comharvardapparatus.com

These studies allow for the determination of the vasodilatory potency of this compound by measuring the relaxation of pre-contracted vascular rings. The use of different vasoconstrictor agents helps to characterize the specific pathways through which the compound exerts its effects. Similarly, experiments on tracheal segments can reveal any potential bronchodilatory or bronchoconstrictor activity.

| Isolated Tissue | Experimental Setup | Measured Parameter | Observed Effect of this compound |

|---|---|---|---|

| Vascular Rings (e.g., Aortic, Coronary) | Organ Bath | Isometric Tension | Vasodilation |

| Tracheal Segments | Organ Bath | Isometric Tension | Relaxation/Contraction |

Cell Culture Models for Receptor Activation and Signaling Pathway Analysis

Cell culture models are instrumental in dissecting the molecular mechanisms underlying the actions of this compound. derangedphysiology.com By using cell lines that endogenously or recombinantly express prostacyclin receptors, researchers can investigate receptor binding, activation, and downstream signaling pathways. nih.govnih.gov

Key experimental techniques include:

Receptor Binding Assays: To determine the affinity of this compound for the prostacyclin receptor.

Second Messenger Assays: To measure the production of intracellular signaling molecules like cyclic AMP (cAMP), which is a key mediator of prostacyclin's effects.

Reporter Gene Assays: To quantify receptor activation by linking it to the expression of a reporter gene. nih.gov

These studies have helped confirm that this compound acts as an agonist at the prostacyclin receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

In Vivo Animal Models for Pharmacological Characterization

In vivo animal models are essential for understanding the integrated physiological effects of this compound in a whole organism. nih.govderangedphysiology.comalljournals.cnahajournals.orgnih.gov These models allow for the assessment of the compound's efficacy in more complex biological systems that mimic human diseases. nih.gov

Models of Thrombosis and Hemostasis

Various animal models of thrombosis are employed to evaluate the antithrombotic potential of this compound. nih.govamegroups.cn These models can be induced by different methods, including:

Ferric Chloride-Induced Thrombosis: Application of ferric chloride to a blood vessel induces endothelial injury and thrombus formation. mdpi.com

Photochemical Injury: Intravenous injection of a photosensitive dye followed by illumination of a target vessel leads to localized thrombosis. mdpi.com

Stasis-Induced Thrombosis: Ligation of a vein creates a low-flow environment that promotes thrombus formation. researchgate.net

In these models, the efficacy of this compound is assessed by its ability to prevent or reduce thrombus formation, maintain vessel patency, and affect bleeding time, a measure of hemostasis. Animal species commonly used in these studies include mice, rats, rabbits, and pigs. mdpi.com

Models of Vascular Tone Regulation and Blood Flow Dynamics

Animal models are critical for investigating the effects of this compound on vascular tone, blood pressure, and regional blood flow. nih.govnih.govcvphysiology.comukzn.ac.za Anesthetized animal models, often in pigs, are used to measure hemodynamic parameters. nih.gov

Commonly used models and techniques include:

Anesthetized Rat Model: Used to assess the effects of the compound on systemic blood pressure and heart rate.

Conscious Animal Models: To evaluate cardiovascular effects without the confounding influence of anesthesia.

Regional Blood Flow Studies: Using techniques like colored microspheres or laser Doppler flowmetry to measure changes in blood flow to specific organs.

These in vivo studies have demonstrated the potent vasodilatory effects of this compound, leading to a decrease in blood pressure. The selectivity of its actions on different vascular beds can also be determined in these models. nih.gov

Models of Allergic Responses and Inflammation (e.g., passive cutaneous anaphylaxis)

The anti-allergic potential of this compound has been investigated using the passive cutaneous anaphylaxis (PCA) model in rats. uts.edu.au The PCA model is a standard in vivo method for quantifying localized, IgE-mediated type I hypersensitivity reactions, which are characteristic of allergic responses. researchgate.net This model involves sensitizing the skin with an IgE antibody and then later challenging the subject intravenously with the specific antigen, leading to mast cell degranulation and a measurable increase in vascular permeability. researchgate.netmanuals.plus

In a key study, the effect of this compound on homologous passive cutaneous anaphylaxis in rats was compared with that of its parent compound, Prostacyclin (PGI2). uts.edu.au The allergic reaction was quantified by measuring the amount of extravasated dye in the skin. The findings demonstrated that this compound produced a potent, dose-dependent inhibition of the PCA reaction. uts.edu.au This anti-allergic effect is theorized to be linked to the compound's ability to increase cyclic AMP levels within mast cells, which in turn inhibits the release of inflammatory mediators. uts.edu.au The chemical stability of this compound is a significant advantage over the highly unstable PGI2, allowing its biological activity to be maintained over several hours in experimental settings. uts.edu.au

Table 1: Inhibitory Effect of this compound on Passive Cutaneous Anaphylaxis (PCA) in Rats

| Compound | Inhibition (%) |

|---|---|

| This compound | |

| 100 µg/kg | 49.3 |

| 300 µg/kg | 73.0 |

| Prostacyclin (PGI2) | |

| 100 µg/kg | 46.5 |

| 300 µg/kg | 69.8 |

Data sourced from a study on passive cutaneous anaphylaxis in rats. uts.edu.au

Investigational Models for Bone Metabolism Research

The skeleton is a dynamic system, with bone metabolism involving a balance between bone formation by osteoblasts and bone resorption by osteoclasts. biochem2.comrice.edu Various hormones and local factors, including prostaglandins (B1171923), regulate this process. nih.gov Research into the role of prostacyclins in bone has been an area of scientific interest. For instance, studies have explored prostaglandin (B15479496) synthesis in fetal rat bone, indicating a role for prostacyclin in this biological system.

However, based on a review of the available scientific literature, specific preclinical studies using investigational models to research the direct effects of this compound on bone metabolism have not been reported. While the compound's developer has participated in broader research on prostacyclins and bone, dedicated research into this specific analogue's impact on bone formation or resorption models is not publicly documented.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Systems

The characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental in preclinical development. These pharmacokinetic parameters determine the concentration and duration of a drug's presence at its site of action.

Absorption and Distribution Studies in Animal Models

Detailed studies quantifying the specific absorption and distribution parameters of this compound in animal models are not extensively available in the public domain. Preclinical pharmacokinetic assessments are crucial for understanding how a compound is taken up by and moves through a biological system. For systemically acting agents, these studies typically determine key metrics such as bioavailability, peak plasma concentration (Cmax), time to peak concentration (Tmax), and the volume of distribution (Vd). While the synthesis and initial biological potency of this compound have been described, comprehensive reports detailing its absorption and tissue distribution characteristics following administration in preclinical models have not been published.

Metabolic Pathways and Excretion in Pre-clinical Systems

The metabolic fate and routes of elimination are critical components of a compound's pharmacokinetic profile. Prostaglandins and their analogues are typically subject to rapid metabolism in the body, often via oxidation pathways. However, specific studies delineating the metabolic pathways and excretion patterns of this compound in preclinical animal systems have not been detailed in the available literature. Identifying the metabolites, whether active or inactive, and understanding the primary routes of clearance (e.g., renal or biliary) are essential for a complete pharmacological profile.

Duration of Biological Action in Animal Systems

A defining feature of this compound is its enhanced chemical stability compared to native prostacyclin (PGI2). uts.edu.au PGI2 is notoriously unstable, with its activity being virtually abolished within hours under physiological conditions, which limits its therapeutic and experimental utility. uts.edu.au In contrast, this compound was specifically designed as a stable analogue.

In experimental settings, the activity of this compound does not diminish when kept in a saline solution for several hours. uts.edu.au This inherent stability allows for a more sustained biological action compared to PGI2. While specific half-life values from animal pharmacokinetic studies are not reported, its demonstrated efficacy in models like passive cutaneous anaphylaxis implies a duration of action sufficient to modulate the entire course of the acute allergic response following a single administration. uts.edu.au The sustained action is a direct consequence of its chemical structure, where the oxygen atom at the 6-position is replaced by a sulfur atom, conferring greater resistance to inactivation.

Future Research Directions and Unexplored Academic Frontiers for 6,9 Thiaprostacyclin

Development of Novel 6,9-Thiaprostacyclin Analogs with Enhanced Receptor Selectivity and Stability

The initial synthesis of this compound was driven by the need for a chemically stable alternative to the highly labile native PGI2. chinesechemsoc.orgchinesechemsoc.org The next frontier in this area is the rational design and synthesis of a new generation of analogs with finely tuned properties. The primary goals of this research are to enhance selectivity for the prostacyclin (IP) receptor over other prostanoid receptors (e.g., DP, EP, FP, TP) and to further improve metabolic stability. uts.edu.au Enhanced selectivity could lead to more targeted therapeutic effects with a reduced potential for off-target side effects, which arise from the activation of other prostanoid receptors that mediate different physiological responses. kyoto-u.ac.jp The development of such analogs would be a crucial step toward creating more precise pharmacological tools and potential drug candidates. chinesechemsoc.org

| Objective in Analog Development | Scientific Rationale | Potential Outcome |

| Enhanced Receptor Selectivity | To minimize activation of other prostanoid receptors (EP, DP, TP, FP), thereby reducing potential side effects. | More targeted therapeutic action (e.g., focused vasodilation without unwanted inflammatory or contractile effects). |

| Improved Metabolic Stability | To increase the in vivo half-life of the compound beyond that of the original this compound. | Less frequent administration and more consistent biological activity. |

| Modified Potency | To fine-tune the binding affinity and activation potential at the IP receptor. | Optimization of the therapeutic window for specific clinical applications. |

| Introduction of Functional Groups | To create probes for research applications, such as fluorescently tagged or biotinylated analogs. | Tools to visualize receptor trafficking and to facilitate biochemical studies. |

Exploration of Unconventional Receptor Targets and Associated Signaling Cascades

While this compound is known to act primarily through the G-protein coupled IP receptor, the full spectrum of its molecular interactions may not be completely understood. The prostanoid signaling system is complex, with significant potential for receptor crosstalk and interaction with non-prostanoid receptors. Future research should explore the possibility that this compound or its novel analogs could interact with unconventional targets. This could include orphan GPCRs or even nuclear receptors, potentially initiating signaling cascades that are not traditionally associated with prostacyclin. Identifying such interactions would unveil novel mechanisms of action and could explain certain biological effects that are not fully attributable to IP receptor activation alone.

Advanced Methodologies for Studying Prostanoid-Receptor Interactions (e.g., Cryo-Electron Microscopy of Receptor-Ligand Complexes)

A profound understanding of how this compound binds to and activates its receptor is fundamental for rational drug design. Recent breakthroughs in structural biology, particularly the application of cryo-electron microscopy (cryo-EM), have made it possible to determine the high-resolution structures of GPCRs in their active state, bound to both ligands and their downstream signaling partners like G-proteins. kyoto-u.ac.jppnas.org

Cryo-EM studies have already provided unprecedented insights into the activation mechanisms of several prostanoid receptors, including the EP and DP subtypes. researchgate.netrcsb.orgrcsb.org These studies reveal the precise molecular interactions that govern ligand binding, receptor activation, and G-protein coupling selectivity. pnas.orgresearchgate.net Applying cryo-EM to the IP receptor in a complex with this compound would provide an atomic-level blueprint of this interaction. Such a structure would illuminate the key amino acid residues responsible for the compound's high affinity and potency, and explain how the thia-ether substitution confers stability while maintaining biological function. This structural knowledge would be invaluable for the structure-based design of the new, more selective analogs discussed previously. pnas.org

| Prostanoid Receptor | Ligand/Complex | Resolution | Key Finding | Citation |

| EP1 | PGE2–Gq complex | 2.55 Å | Revealed a unique binding mode and a distinct activation mechanism compared to other EP subtypes. | pnas.org |

| EP2 | PGE2–Gs complex | 2.67 Å | Uncovered key motifs governing ligand selectivity and an unconventional activation mechanism. | researchgate.net |

| EP4 | PGE2–Gs complex | 3.3 Å | Showed a unique G-protein binding mode that may be common to prostanoid receptors. | kyoto-u.ac.jprcsb.org |

| DP2 | PGD2–Gi complex | 2.8 Å | Revealed a distinct binding pose for PGD2 and the molecular basis for biased signaling. | rcsb.org |

Integration with Systems Biology Approaches for Comprehensive Eicosanoid Network Analysis

Eicosanoids, including prostanoids, operate within a highly integrated and complex metabolic and signaling network. nih.govcapes.gov.br Studying this compound in isolation provides only a partial picture of its biological impact. Systems biology offers a powerful strategy to understand this complexity by integrating large-scale experimental data (e.g., lipidomics, transcriptomics) with computational modeling. nih.govkyoto-u.ac.jp

By developing quantitative models of the arachidonic acid cascade, researchers can analyze the flux through different enzymatic pathways and predict how the network will respond to perturbations. nih.govescholarship.org Introducing a stable and potent IP agonist like this compound into these models would allow for a comprehensive analysis of its downstream effects on the entire eicosanoid network. This "multi-omics" approach could reveal functional coupling between different enzymes and receptors, identify unforeseen metabolic shifts, and provide a holistic understanding of the compound's mechanism of action at a systems level. nih.govescholarship.org

Theoretical Basis for Novel Pre-clinical Pharmacological Applications and Mechanistic Discoveries

The convergence of the aforementioned research frontiers provides a robust theoretical foundation for exploring novel pre-clinical applications of this compound and its future analogs. nih.gov Pre-clinical development is the critical stage where the viability of a new therapeutic agent is assessed before human trials. americanpharmaceuticalreview.combiobide.com

Mechanism-Based Therapeutic Targeting: The development of analogs with enhanced receptor selectivity (6.1), guided by high-resolution structural data (6.3), will allow for the precise targeting of diseases where IP receptor activation is beneficial, while minimizing side effects. This could lead to pre-clinical studies for conditions like pulmonary hypertension, peripheral vascular disease, and anti-platelet therapies, using compounds with a superior therapeutic profile.

Exploring New Disease Areas: A deeper understanding of unconventional targets (6.2) and network-level effects (6.4) could suggest entirely new therapeutic hypotheses. For instance, if this compound is found to modulate inflammatory pathways in an unexpected way through network interactions, this could form the basis for pre-clinical models of chronic inflammatory diseases.

Foundation for Mechanistic Discovery: The combination of structural biology and systems biology provides powerful tools to generate and test new hypotheses about fundamental biological processes. Using highly selective analogs of this compound as pharmacological probes in systems-level analyses can help dissect the specific role of the IP receptor pathway in complex physiological and pathophysiological processes, leading to new mechanistic discoveries. chinesechemsoc.orgchinesechemsoc.org

This integrated research program, from molecule to system, represents the future of this compound research, aiming to translate fundamental scientific understanding into novel and more effective therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways through which 6,9-Thiaprostacyclin modulates allergic responses?

- Methodological Answer : this compound is hypothesized to increase intracellular cAMP levels in mast cells and fibroblasts, thereby inhibiting mediator release during allergic responses. Key experimental approaches include:

- In vitro assays : Measure cAMP levels using ELISA or radioimmunoassays after treating mast cells with this compound .

- Comparative studies : Compare its efficacy to other prostaglandins (e.g., PGE2) in suppressing histamine release in rat passive cutaneous anaphylaxis (PCA) models .

- Pathway inhibition : Use adenylate cyclase inhibitors (e.g., SQ22536) to confirm the role of cAMP in mediating anti-allergic effects .

Q. How does this compound influence cAMP levels in mast cells, and what experimental techniques are used to quantify this effect?

- Methodological Answer :

- Cell culture models : Isolate rat peritoneal mast cells and treat with this compound at varying concentrations (e.g., 1–100 nM).

- cAMP quantification : Use competitive immunoassays or fluorescent probes (e.g., FRET-based biosensors) to measure real-time cAMP dynamics .

- Statistical validation : Apply ANOVA to compare treatment groups, ensuring at least three biological replicates to account for cell variability .

Q. What are the critical controls required when assessing this compound's specificity in adenylate cyclase activation assays?

- Methodological Answer :

- Positive controls : Include forskolin (a direct adenylate cyclase activator) to benchmark cAMP elevation.

- Negative controls : Use vehicle-only treatments (e.g., DMSO) and cells lacking adenylate cyclase expression (e.g., CRISPR-edited lines).

- Specificity validation : Co-administer receptor antagonists (e.g., IP receptor blockers) to confirm target engagement .

Advanced Research Questions

Q. What methodological strategies can resolve contradictions between studies reporting divergent effects of this compound on platelet aggregation?

- Methodological Answer :

- Meta-analysis : Aggregate data from studies using PRISMA guidelines to identify confounding variables (e.g., species-specific receptor expression or dosing protocols) .

- Standardized protocols : Replicate experiments across labs using identical conditions (e.g., platelet-rich plasma from human vs. rat donors, consistent agonist concentrations).

- Mechanistic studies : Employ phosphoproteomics to map downstream signaling differences between models .

Q. How should researchers design dose-response experiments to determine the optimal concentration of this compound for anti-inflammatory effects without inducing cytotoxicity?

- Methodological Answer :

- Dose-ranging studies : Test concentrations from 0.1 nM to 10 μM in primary fibroblasts, using LPS-induced TNF-α suppression as an anti-inflammatory endpoint.

- Cytotoxicity assays : Parallelly measure cell viability via MTT or LDH release assays.

- Statistical modeling : Calculate EC50 (anti-inflammatory) and IC50 (cytotoxicity) values using nonlinear regression (e.g., GraphPad Prism) to identify the therapeutic window .

Q. What in vivo models are most appropriate for studying this compound's pharmacokinetics, and how can interspecies variability be addressed?

- Methodological Answer :

- Rodent models : Use Sprague-Dawley rats for PCA studies to evaluate bioavailability and half-life via intravenous vs. subcutaneous administration .

- Allometric scaling : Adjust doses between species based on body surface area to account for metabolic differences.

- PK/PD modeling : Integrate plasma concentration-time profiles with pharmacodynamic endpoints (e.g., cAMP levels in target tissues) using software like Phoenix WinNonlin .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility when synthesizing and characterizing this compound analogs?

- Methodological Answer :

- Synthetic protocols : Document reaction conditions (e.g., solvent purity, temperature, catalyst ratios) in accordance with IUPAC guidelines.

- Characterization : Provide NMR (¹H, ¹³C), HRMS, and HPLC purity data for all novel analogs.

- Open-source sharing : Deposit spectral data in repositories like ChemSpider or PubChem to enable cross-validation .

Q. What statistical approaches are recommended for analyzing time-dependent anti-inflammatory effects of this compound in longitudinal studies?

- Methodological Answer :

- Mixed-effects models : Account for repeated measures and inter-subject variability in cytokine levels over time.

- Survival analysis : Use Kaplan-Meier curves to compare resolution rates of inflammation between treatment groups.

- Power analysis : Predefine sample sizes using pilot data to ensure adequate detection of effect sizes .

Conflict of Interest and Ethical Considerations

- Ethical compliance : Disclose funding sources (e.g., pharmaceutical grants) and adhere to ARRIVE guidelines for animal studies .

- Data transparency : Share raw data and analysis scripts via platforms like Figshare or Zenodo to facilitate peer scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.